![molecular formula C15H18BrN3 B6458300 1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole CAS No. 2549008-39-9](/img/structure/B6458300.png)
1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
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Overview
Description
The compound is a complex organic molecule that contains an azetidine ring and a pyrazole ring . Azetidine is a four-membered ring with one nitrogen atom, and pyrazole is a five-membered ring with two nitrogen atoms . The presence of a bromophenyl group indicates that the compound has a bromine atom attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The azetidine ring provides a three-dimensional structure, while the pyrazole ring could participate in pi stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl group, which could undergo nucleophilic aromatic substitution reactions . The azetidine ring could also undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
The derivatives of 1,3-diazole (imidazole) have demonstrated antibacterial and antimycobacterial effects. Researchers have synthesized compounds containing the imidazole ring and evaluated their activity against bacterial strains, including Mycobacterium tuberculosis . Further investigations into the specific mechanisms of action and potential clinical applications are ongoing.
Anti-Inflammatory Properties
Imidazole derivatives, including our compound of interest, have been explored for their anti-inflammatory effects. These molecules may modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases . Researchers continue to study their efficacy and safety profiles.
Antitumor Potential
The 1,3-diazole ring system has attracted attention in cancer research. Some derivatives exhibit antitumor activity, affecting tumor growth, metastasis, or angiogenesis. Our compound could be a valuable lead for developing novel antitumor agents .
Antidiabetic Effects
Certain imidazole-containing compounds have shown promise in managing diabetes. These molecules may influence glucose metabolism, insulin sensitivity, or pancreatic function. Investigating the potential of our compound in diabetes management is an exciting avenue .
Antiviral Activity
Imidazole derivatives have been investigated for their antiviral properties. While specific studies on our compound are limited, its structural features suggest potential antiviral effects. Researchers may explore its activity against specific viruses .
Antioxidant and Cytoprotective Actions
Imidazole-based compounds often exhibit antioxidant properties, protecting cells from oxidative stress. Our compound’s structure suggests it could act as an antioxidant, safeguarding cellular components and potentially benefiting various health conditions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[1-[(3-bromophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3/c1-12-6-17-19(7-12)11-14-9-18(10-14)8-13-3-2-4-15(16)5-13/h2-7,14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIINYMILYXWFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole |
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